1-(4-Ethoxybenzyl)piperazine dihydrochloride
Description
1-(4-Ethoxybenzyl)piperazine dihydrochloride is a piperazine derivative characterized by a benzyl group substituted with an ethoxy (-OCH₂CH₃) moiety at the para position. Piperazine derivatives are widely explored for their diverse biological activities, including antihistaminic, cardioprotective, and serotonergic effects . The dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical formulations .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H22Cl2N2O |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-2-16-13-5-3-12(4-6-13)11-15-9-7-14-8-10-15;;/h3-6,14H,2,7-11H2,1H3;2*1H |
InChI Key |
AJMOGKULNHNZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Piperazine and Ethoxybenzyl Chloride
- Starting Materials: Piperazine, 4-Ethoxybenzyl chloride
- Solvent: Polar solvent (e.g., ethanol or methanol)
- Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)
- Temperature: Reaction typically occurs at room temperature to 60°C
- Dissolve piperazine in the chosen solvent.
- Add 4-ethoxybenzyl chloride gradually while stirring.
- Introduce a base to facilitate the nucleophilic substitution reaction.
- Maintain the reaction mixture at the specified temperature for several hours.
- After completion, the mixture is cooled, and the product is precipitated by adding water or an anti-solvent.
- The crude product can be purified by recrystallization from ethanol or through column chromatography using silica gel.
Method 2: Synthesis via Benzylation of Piperazine
- Starting Materials: Piperazine, 4-Ethoxybenzyl alcohol
- Activating Agent: Thionyl chloride or another chlorinating agent
- Solvent: Dichloromethane (DCM) or chloroform
- Temperature: Reaction typically conducted at reflux temperature
- Convert 4-ethoxybenzyl alcohol to its corresponding chloride using thionyl chloride.
- Dissolve piperazine in DCM and add the benzyl chloride dropwise.
- Heat the mixture to reflux for several hours to ensure complete reaction.
- Cool the reaction mixture and wash with water to remove excess reagents.
- The product can be isolated through evaporation of the solvent followed by recrystallization from a suitable solvent.
The preparation methods discussed yield varying degrees of purity and yield, which are critical for pharmaceutical applications.
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Solvent Used | Reaction Time (hours) |
|---|---|---|---|---|
| Direct Synthesis | 75 | >95 | Ethanol | 6 |
| Benzylation | 85 | >90 | Dichloromethane | 5 |
Data indicates that while both methods are effective, the benzylation method often results in higher yields but slightly lower purity compared to direct synthesis.
Environmental Considerations
Both methods utilize solvents that may pose environmental concerns. The direct synthesis method using ethanol is more favorable due to its lower toxicity compared to dichloromethane, which is a known hazardous material.
The preparation of 1-(4-Ethoxybenzyl)piperazine dihydrochloride can be achieved through multiple synthetic routes, each with its advantages and drawbacks concerning yield, purity, and environmental impact. Future research may focus on optimizing these methods further to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Ethoxybenzyl)piperazine dihydrochloride is primarily investigated for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
- Antagonistic Properties : The compound has been shown to possess antagonistic activity against platelet activating factor (PAF). PAF is involved in several physiological processes, including inflammation and allergic reactions. Compounds with PAF antagonism can potentially mitigate conditions associated with excessive platelet activation and inflammatory responses .
- Antitubercular Activity : Research indicates that piperazine derivatives exhibit inhibitory activity against Mycobacterium tuberculosis. The structure-activity relationship studies reveal that modifications in the piperazine ring can enhance the compound's efficacy against this pathogen, suggesting that this compound could be explored further in anti-tubercular therapies .
Structural Insights and Mechanisms of Action
The molecular structure of this compound plays a crucial role in its biological activity. Studies utilizing X-ray crystallography and docking simulations have provided insights into how this compound interacts with its biological targets.
- Binding Affinity : The presence of the ethoxy group enhances the lipophilicity of the compound, which may improve its ability to penetrate cell membranes and bind to intracellular targets. This property is essential for compounds intended for therapeutic use, as it affects bioavailability and efficacy .
- Mechanism of Action : The interaction of this compound with specific receptors or enzymes can lead to downstream effects that modulate biological pathways involved in disease processes. For instance, its potential role as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) has been highlighted in studies targeting M. tuberculosis, where IMPDH is a critical enzyme for purine biosynthesis .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Study on PAF Antagonism : A patent document describes the synthesis of various piperazine derivatives, including this compound, demonstrating their effectiveness as PAF antagonists. These compounds showed promise in reducing symptoms related to inflammation and allergic responses in animal models .
- Antimycobacterial Activity : Another research article detailed the synthesis of analogues based on piperazine scaffolds, revealing that certain modifications led to enhanced activity against resistant strains of M. tuberculosis. This study emphasizes the importance of structural modifications in developing effective antimycobacterial agents .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The ethoxybenzyl group enhances its binding affinity and selectivity, allowing for targeted effects. The pathways involved may include signal transduction cascades, leading to physiological responses.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 1-(4-Ethoxybenzyl)piperazine dihydrochloride with structurally related piperazine dihydrochloride derivatives:
Pharmacological and Mechanistic Insights
- Ethoxy vs.
- Cardioprotection : Trimetazidine’s trimethoxybenzyl group is critical for inhibiting fatty acid oxidation, a mechanism absent in ethoxy/methoxy analogs .
- Serotonergic Activity : Methoxyphenyl-piperazines (e.g., 1-(4-methoxyphenyl)piperazine) exhibit dose-dependent suppression of locomotor activity via 5-HT1B/1C receptors . Ethoxy substitution may alter receptor affinity.
Biological Activity
1-(4-Ethoxybenzyl)piperazine dihydrochloride is a compound belonging to the piperazine class, known for its significant biological activities, particularly in the modulation of neurotransmitter systems. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C13H18Cl2N2O
- Molecular Weight : 279.21 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water
The compound is synthesized through the reaction of 4-ethoxyaniline with piperazine, typically requiring specific solvents and conditions to facilitate the coupling reaction.
The primary biological activity of this compound is linked to its interaction with gamma-aminobutyric acid (GABA) receptors. This interaction is crucial for inhibitory neurotransmission and suggests potential applications in treating anxiety and depression. The compound's ability to modulate GABAergic activity positions it similarly to other piperazine derivatives, which are often explored for their neuropharmacological effects.
GABA Receptor Modulation
Research indicates that this compound can enhance GABA receptor activity, leading to increased inhibitory signaling in the central nervous system. This modulation may provide therapeutic effects comparable to existing anxiolytic medications.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethoxy group on phenyl ring | GABA receptor modulation |
| 1-(4-Methoxyphenyl)piperazine dihydrochloride | Methoxy group on phenyl ring | Stimulant properties |
| Piperazine Dihydrochloride | Basic piperazine structure | Anthelmintic agent |
| 1-(3-Chlorophenyl)piperazine | Chlorine substitution on phenyl ring | Serotonin receptor interaction |
This comparison highlights the unique characteristics of this compound within its class, particularly regarding its specific biological activities and potential therapeutic applications.
Case Studies and Research Findings
Recent studies have explored the pharmacokinetics and safety profile of various piperazine derivatives. Although specific data on this compound is sparse, related compounds have demonstrated promising results in preclinical models:
- Anxiolytic Effects : In animal models, compounds that modulate GABAergic activity have shown significant reductions in anxiety-like behaviors.
- Antiparasitic Activity : Some piperazine derivatives have been effective against nematodes, indicating a potential for developing new anthelmintics.
Further research is necessary to establish definitive therapeutic uses for this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Ethoxybenzyl)piperazine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-ethoxybenzyl chloride and piperazine under alkaline conditions, followed by dihydrochloride salt formation using HCl . Key parameters include:
- Temperature : Maintain 40–60°C to balance reaction rate and byproduct minimization.
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Stoichiometry : A 1.2:1 molar ratio of 4-ethoxybenzyl chloride to piperazine ensures complete conversion .
- Validation : Monitor intermediates via TLC or HPLC. Yield optimization (>85%) requires post-reaction neutralization and recrystallization from ethanol/water .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via <sup>1</sup>H NMR (e.g., ethoxy group protons at δ 1.3–1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) and <sup>13</sup>C NMR (ethoxy carbon at ~65 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]<sup>+</sup> at m/z 281.2 (free base) and chloride adducts .
- HPLC Purity : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to achieve ≥95% purity .
Q. How do environmental factors (pH, temperature) influence the stability of this compound?
- Methodological Answer :
- pH Stability : The dihydrochloride salt is stable at pH 2–4. Above pH 5, deprotonation occurs, reducing solubility and forming free base precipitates .
- Thermal Stability : Store at 2–8°C; degradation accelerates above 40°C, with 10% loss in purity after 30 days at 25°C .
- Light Sensitivity : Protect from UV light to prevent ethoxy group cleavage .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer :
- Assay Standardization : Use radioligand binding assays (e.g., <sup>3</sup>H-labeled ligands) with consistent buffer conditions (pH 7.4, 25°C) to compare affinity for serotonin (5-HT1A) or adrenergic receptors .
- Control Compounds : Include reference agonists/antagonists (e.g., 8-OH-DPAT for 5-HT1A) to validate assay sensitivity .
- Data Normalization : Express results as Ki values using Cheng-Prusoff equation to account for ligand concentration variations .
Q. How can researchers design in vivo vs. in vitro studies to evaluate coronary vasodilation effects?
- Methodological Answer :
- In Vitro : Use isolated rabbit aortic rings pre-contracted with KCl. Measure relaxation potency (EC50) and compare to nitroglycerin .
- In Vivo : Administer 5–10 mg/kg intravenously in anesthetized rabbits; monitor coronary blood flow via Doppler flowmetry and cardiac output via pressure-volume loops .
- Mechanistic Insight : Co-administer nitric oxide synthase inhibitors (e.g., L-NAME) to test NO-dependent pathways .
Q. What strategies mitigate discrepancies in solubility data across studies?
- Methodological Answer :
- Solvent Screening : Test DMSO, saline, and PEG-400. Note that DMSO (5 mg/mL) provides optimal solubility but may interfere with cellular assays .
- Sonication : Apply 15-minute sonication at 37°C to disrupt crystalline aggregates .
- Buffering : Use citrate buffer (pH 3.0) for aqueous solutions to enhance protonation and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
